molecular formula C15H11F4NO B3593333 4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3593333
M. Wt: 297.25 g/mol
InChI Key: AKUAIWVFZBGZRH-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes the following steps :

    Oxidation: 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate.

    Chlorination: The resulting product is chlorinated with thionyl chloride.

    Amination: The chlorinated product undergoes amination with methylamine.

    Reduction: Finally, the product is reduced using palladium on carbon (Pd/C) and hydrogen.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing costs, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate.

    Reducing agents: Palladium on carbon (Pd/C) and hydrogen.

    Substitution reagents: Methylamine for amination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction may produce various amines.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For example, as an androgen receptor antagonist, it binds to androgen receptors and inhibits their activity. This can disrupt the signaling pathways involved in the growth and proliferation of certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO/c1-9-8-10(16)6-7-11(9)14(21)20-13-5-3-2-4-12(13)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUAIWVFZBGZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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